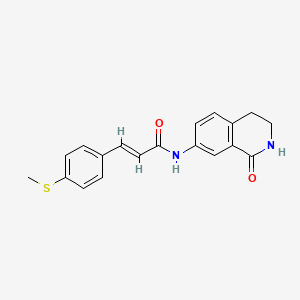

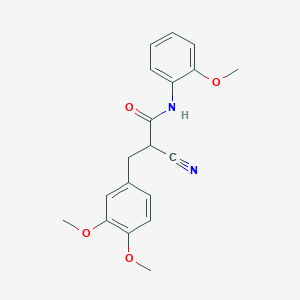

![molecular formula C16H13BrN2O2S B2500438 N-[2-(1-benzothiophén-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide CAS No. 2097925-86-3](/img/structure/B2500438.png)

N-[2-(1-benzothiophén-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide is not directly reported in the provided papers. However, insights can be drawn from related compounds. For instance, the synthesis of various N-substituted benzamides and thiazolyl benzamides has been described, which typically involves the reaction of appropriate amine precursors with acylating agents or by the condensation of carboxylic acids with amines or amides . The synthesis of N-hydroxy-5-bromophenyl-2-carboxamidine was achieved through the reaction of 4-bromoxynil with hydroxylamine hydrochloride in a sodium carbonate solution . These methods could potentially be adapted for the synthesis of the compound , by selecting suitable benzo[b]thiophen and bromonicotinamide precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine revealed a non-coplanar arrangement between the benzene ring and oxime groups . Similarly, the benzoyl-tetrahydrobenzo[b]thiophen-2-yl benzamides showed a half-chair conformation of the fused six-membered ring, with varying degrees of disorder . These findings suggest that the molecular structure of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide would likely exhibit specific conformational features influenced by the benzo[b]thiophen and bromonicotinamide moieties.

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly addressed in the provided papers. However, benzamides and thiazolyl benzamides have been shown to participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which contribute to their supramolecular aggregation . These interactions are crucial for the biological activity of these compounds, as seen in the inhibition of kynurenine 3-hydroxylase by N-substituted benzenesulfonamides . It can be inferred that N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide may also engage in similar interactions, affecting its chemical behavior and potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not detailed in the provided papers. However, properties such as solubility, melting point, and stability can be extrapolated from related compounds. For instance, the solubility of a compound can be influenced by the presence of functional groups capable of forming hydrogen bonds . The stability and reactivity of the compound may also be affected by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as seen in the synthesis and characterization of various benzamides . These properties are essential for the practical application of the compound as a herbicide or pharmaceutical agent, as demonstrated by the herbicidal activity of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine .

Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés du benzothiophène, y compris notre composé d'intérêt, ont été synthétisés et évalués pour leurs propriétés antimicrobiennes . Plus précisément, 3-(4-aminobenzoéthynyl)-2-(thiophén-2-yl)benzo[b]thiophène (12E), 3-éthynyl-2-(thiophén-2-yl)benzo[b]thiophène (12L) et 3-(2-aminobenzoéthynyl)-2-(thiophén-2-yl)benzo[b]thiophène (12J) ont montré une forte activité antibactérienne contre Staphylococcus aureus (S. aureus). Ces résultats suggèrent des applications potentielles dans la lutte contre les infections bactériennes.

Amélioration de la production d'anticorps monoclonaux

Il est intéressant de noter que N-(1-benzothiophén-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide et ses dérivés ont montré un potentiel d'amélioration de la production d'anticorps monoclonaux dans des cultures cellulaires d'ovaires de hamster chinois. Cette application est cruciale dans la recherche et la production biopharmaceutique.

Systèmes photochromiques

Des diaryléthènes non symétriques contenant un cycle 1-benzothiophène ont été synthétisés pour étudier les propriétés photochromiques. Ces composés présentent des changements de couleur réversibles lors de l'exposition à la lumière, ce qui les rend précieux dans les dispositifs optiques et la science des matériaux .

Dérivés du tétrahydrobenzothiophène

De nouveaux dérivés de 1-R-2-méthyl-1,2,3,4-tétrahydrobenzothiophéno[2,3-c]pyridine ont été obtenus par des réactions de cyclisation. Ces composés peuvent avoir des applications en chimie médicinale ou comme blocs de construction pour des molécules plus complexes .

Mécanisme D'action

Target of Action

The primary targets of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide are currently unknown. This compound is a derivative of benzothiophene , a molecular scaffold that has been used in medicinal chemistry and has been the subject of preclinical and clinical studies . .

Mode of Action

The mode of action of this compound is not well-documented. As a benzothiophene derivative, it may share some of the biological activities of other benzothiophene compounds. For instance, some benzothiophene derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Biochemical Pathways

Benzothiophene derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c17-11-5-10(6-18-7-11)16(21)19-8-14(20)13-9-22-15-4-2-1-3-12(13)15/h1-7,9,14,20H,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENOUUIBPDOVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CN=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

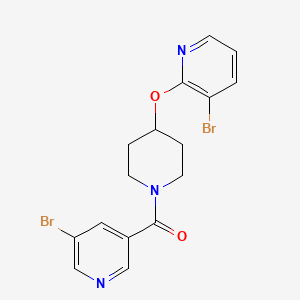

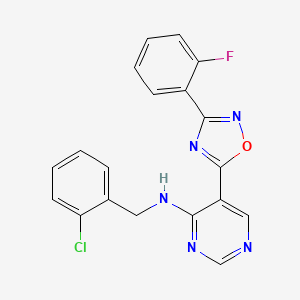

![[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride](/img/structure/B2500355.png)

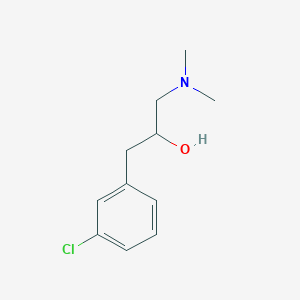

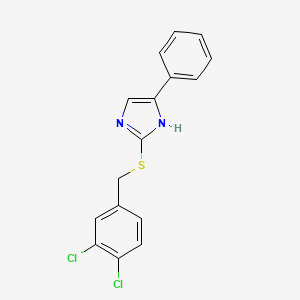

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)

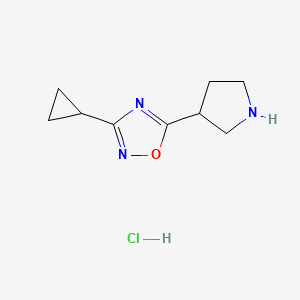

![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)